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molecular formula C9H22N2 B8563835 Nonan-3-ylhydrazine

Nonan-3-ylhydrazine

Cat. No. B8563835
M. Wt: 158.28 g/mol
InChI Key: GLJGNZFOPZFERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06174884B1

Procedure details

34.84 g (135.9 mmol) of tert-butyl N′-(1-ethyl-heptylidene)-hydrazinecarboxylate are dissolved in a mixture of 100 ml of THF and 150 ml of methanol and, after 9.93 g (157.6 mmol) of sodium cyanoborohydride have been added, the mixture is stirred for 2 hours at room temperature. 97 ml of 6N HCl are added dropwise and, after the addition has ended, the mixture is refluxed for 1.5 hours. It is neutralized with 6N NaOH solution, then, after the non-aqueous solvents have been removed, extracted three times with dichloromethane, and, after the mixture has been dried over sodium sulphate, the solvent is removed in vacuo. This gives 19.78 g (92%) of a yellow oil.
Name
tert-butyl N′-(1-ethyl-heptylidene)-hydrazinecarboxylate
Quantity
34.84 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.93 g
Type
reactant
Reaction Step Two
Name
Quantity
97 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3](=[N:10][NH:11]C(OC(C)(C)C)=O)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH3:2].C([BH3-])#N.[Na+].Cl.[OH-].[Na+]>C1COCC1.CO>[CH2:1]([CH:3]([NH:10][NH2:11])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH3:2] |f:1.2,4.5|

Inputs

Step One
Name
tert-butyl N′-(1-ethyl-heptylidene)-hydrazinecarboxylate
Quantity
34.84 g
Type
reactant
Smiles
C(C)C(CCCCCC)=NNC(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
9.93 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
97 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
after the non-aqueous solvents have been removed
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after the mixture has been dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)C(CCCCCC)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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